シブトラミン塩酸塩一水和物

概要

説明

Sibutramine Hydrochloride is the hydrochloride salt form of sibutramine, a phenethylamine derivative with appetite depressant property. Sibutramine hydrochloride metabolites M1 and M2 competitively inhibit the reuptake of norepinephrine, serotonin, and to a lesser degree dopamine by pre-synaptic nerve terminals, thereby promoting a sense of satiety, leading to a decrease in calorie intake, and possibly an increase in resting metabolic rate. This agent does not exhibit anticholinergic or antihistaminic effects.

科学的研究の応用

肥満治療

シブトラミン塩酸塩一水和物: は、主に肥満の治療のための経口薬として使用されます。 セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することで作用し、満腹感の増進と食欲の抑制をもたらします 。この作用機序は、臨床現場において、特に肥満がより深刻な健康上の合併症につながる可能性のある症例において、患者の体重管理を支援するために活用されてきました。

医薬品安定性における熱分析

この化合物の熱的挙動は、示差走査熱量測定(DSC)や熱重量分析(TG/DTG)などの手法を用いて、広範囲にわたって研究されてきました。これらの研究は、医薬品の保管および使用中の安定性と品質管理を理解するために不可欠です。 これらの分析から得られた速度論的データは、シブトラミン塩酸塩一水和物を含む医薬品の保存期間と最適な保管条件を予測するのに役立ちます .

健康製品中の混入物の検出

シブトラミン塩酸塩一水和物: は、潜在的な副作用のためにいくつかの国で禁止されています。しかし、健康製品への違法な添加は依然として横行しています。 消費者安全と規制遵守を確保するために、医薬品カプセル中におけるこの化合物の存在を検出するための迅速な表面増強ラマン散乱(SERS)検出方法が開発されました .

医薬品賦形剤との適合性

適合性試験は、医薬品原薬が医薬品の他の成分と悪影響を及ぼさないようにするために不可欠です。シブトラミン塩酸塩一水和物は、微結晶セルロースやステアリン酸マグネシウムなどのさまざまな医薬品賦形剤で試験され、薬効に影響を与える可能性のある物理的または化学的相互作用が評価されました .

薬物動態と代謝

シブトラミン塩酸塩一水和物の薬物動態に関する研究から、その薬理作用は主にその二次(M1)および一次(M2)アミン代謝産物によることが明らかになりました。 これらの代謝産物の代謝と排泄を理解することは、適切な投与量を決定し、副作用を最小限に抑えるために不可欠です .

イオン移動度分光法への応用

この化合物は、イオン移動度分光法において標準物質として使用され、シブトラミンについて栄養補助食品をスクリーニングしています。 この用途は、品質管理と、サプリメントにこの規制物質が含まれていないことを保証するために重要です .

薬物相互作用の研究

シブトラミン塩酸塩一水和物: は、セロトニンとノルエピネフリンの再取り込みを強力に阻害するため、同じ神経伝達物質系に影響を与える他の医薬品との相互作用を引き起こす可能性があります。 この分野の研究は、患者にとって安全な多剤併用療法を開発するために不可欠です .

新規医薬品の開発

シブトラミン塩酸塩一水和物の熱的および物理的特性に加えて、さまざまな賦形剤との相互作用は、新規医薬品製剤の開発に貴重な情報を提供します。 この知識は、体重管理やその他の関連する状態のためのより安定で効果的な医薬品の創製につながる可能性があります .

作用機序

Target of Action

Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .

Mode of Action

Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .

Biochemical Pathways

Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.

Pharmacokinetics

Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .

Result of Action

The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .

Action Environment

The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .

Cellular Effects

Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .

Molecular Mechanism

The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .

Temporal Effects in Laboratory Settings

It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .

Dosage Effects in Animal Models

In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .

Metabolic Pathways

Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .

Transport and Distribution

It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .

Subcellular Localization

Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .

特性

CAS番号 |

125494-59-9 |

|---|---|

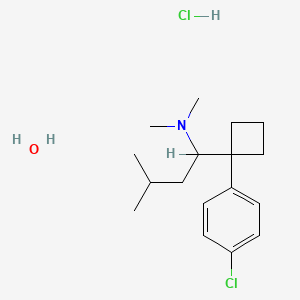

分子式 |

C17H29Cl2NO |

分子量 |

334.3 g/mol |

IUPAC名 |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |

InChI |

InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |

InChIキー |

KFNNPQDSPLWLCX-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |

正規SMILES |

[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |

Key on ui other cas no. |

125494-59-9 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard |

関連するCAS |

106650-56-0 (Parent) 84485-00-7 (hydrochloride) |

溶解性 |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。